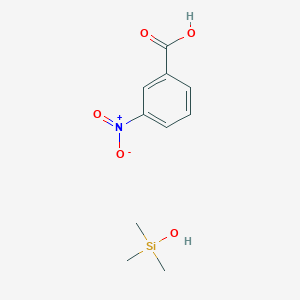
Hydroxy(trimethyl)silane;3-nitrobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxy(trimethyl)silane;3-nitrobenzoic acid is a compound that combines the properties of both silane and nitrobenzoic acid Hydroxy(trimethyl)silane is known for its use in organic synthesis as a reducing agent, while 3-nitrobenzoic acid is an aromatic compound with a nitro group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Hydroxy(trimethyl)silane;3-nitrobenzoic acid involves the synthesis of both components separately, followed by their combination. Hydroxy(trimethyl)silane can be synthesized through the hydrosilylation of alkenes using catalysts such as platinum or rhodium . 3-nitrobenzoic acid can be prepared by the nitration of benzoic acid using a mixture of concentrated nitric acid and sulfuric acid .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis of the individual components followed by their combination under controlled conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Hydroxy(trimethyl)silane;3-nitrobenzoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Chlorodiphenylsilane, indium chloride catalyst.
Substitution: Sodium nitrite, cuprous salts.
Major Products Formed
Oxidation: Amino(trimethyl)silane;3-aminobenzoic acid.
Reduction: Hydroxy(trimethyl)silane;3-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Hydroxy(trimethyl)silane;3-nitrobenzoic acid has several scientific research applications:
Biology: Potential use in the development of new biochemical assays and probes due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of Hydroxy(trimethyl)silane;3-nitrobenzoic acid involves its ability to donate hydride ions and participate in redox reactions. The silane component acts as a hydride donor, reducing carbonyl compounds to alcohols. The nitro group can undergo reduction to form amino derivatives, which can further participate in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Hydroxy(trimethyl)silane;3-nitrobenzoic acid can be compared with other similar compounds such as:
Trimethylsilyl chloride: Used as a silylating agent in organic synthesis.
3-nitrobenzoic acid: A precursor for the synthesis of various aromatic compounds.
Hydroxy(trimethyl)silane: A reducing agent used in organic synthesis
The uniqueness of this compound lies in its combination of silane and nitrobenzoic acid properties, allowing it to participate in a wide range of chemical reactions and applications.
Eigenschaften
CAS-Nummer |
62673-16-9 |
|---|---|
Molekularformel |
C10H15NO5Si |
Molekulargewicht |
257.31 g/mol |
IUPAC-Name |
hydroxy(trimethyl)silane;3-nitrobenzoic acid |
InChI |
InChI=1S/C7H5NO4.C3H10OSi/c9-7(10)5-2-1-3-6(4-5)8(11)12;1-5(2,3)4/h1-4H,(H,9,10);4H,1-3H3 |
InChI-Schlüssel |
FTDJKEQATFCDMW-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)O.C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



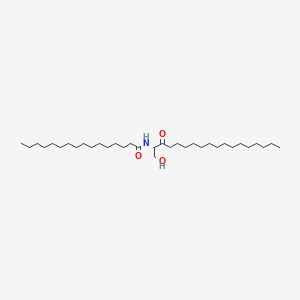
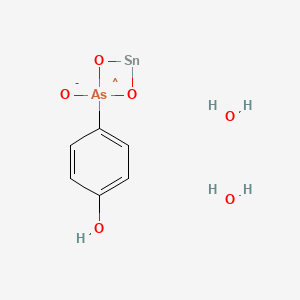
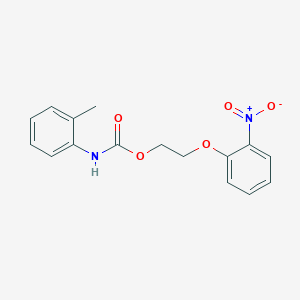

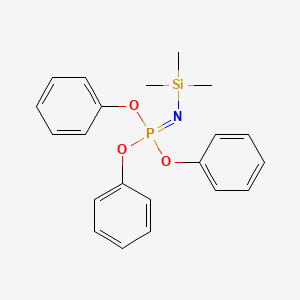
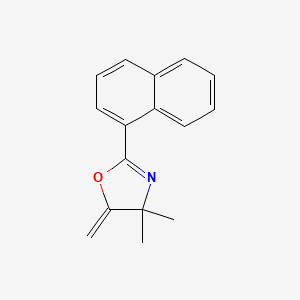
![Propan-2-yl 2-[(morpholin-4-yl)amino]ethane-1-sulfonate](/img/structure/B14515106.png)
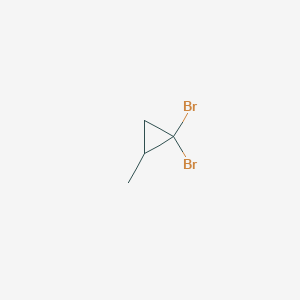
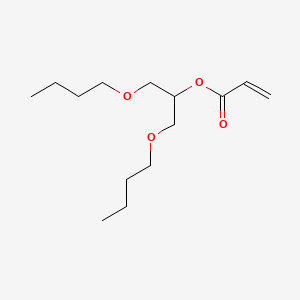
![3-Methyl-1,3,4,6,7,11b-hexahydro-2H-pyrimido[6,1-a]isoquinoline](/img/structure/B14515142.png)
![1,2,5-Trimethyl-4-oxo-3-oxabicyclo[3.1.0]hexan-2-yl acetate](/img/structure/B14515145.png)
![4-[(2H-1,3-Benzodioxol-5-yl)(hydroxy)methylidene]oxolane-2,3,5-trione](/img/structure/B14515152.png)
![Methyl 7-[1-(3-hydroxyoctyl)-3,5-dioxopyrrolidin-2-YL]heptanoate](/img/structure/B14515154.png)
